[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate
Description
The compound is a highly complex polycyclic structure featuring multiple oxygenated functional groups, including formyl, hydroxy, methoxycarbonylamino, and nitrooxane substituents. Its pentacyclic core (oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa) is decorated with methyl and acetyl groups, alongside sugar-like oxane moieties.
Properties
Molecular Formula |
C55H76N2O19 |
|---|---|
Molecular Weight |
1069.2 g/mol |
IUPAC Name |
[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C55H76N2O19/c1-25-12-16-39(73-43-23-53(9,57(66)67)48(31(7)71-43)56-52(65)68-11)26(2)19-36-38(61)20-33(24-58)22-55(36)50(63)44(51(64)76-55)49(62)54(10)35(25)14-13-34-45(54)27(3)18-28(4)46(34)75-42-21-40(47(30(6)70-42)72-32(8)59)74-41-17-15-37(60)29(5)69-41/h12-14,19-20,24,27-31,34-43,45-48,60-62H,15-18,21-23H2,1-11H3,(H,56,65)/b25-12+,26-19+,49-44? |
InChI Key |
VNMRZYMWGLJOHX-KUGGDGEOSA-N |
Isomeric SMILES |
CC1CC(C(C2C1C3(C(C=C2)/C(=C/CC(/C(=C/C4C(C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)/C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CCC(C(O8)C)O)C |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C(C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CCC(C(O8)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the core structure. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Protecting Group Strategies: Using protecting groups to mask reactive sites during intermediate steps.
Coupling Reactions: Employing reactions like Suzuki or Heck coupling to join larger fragments.
Industrial Production Methods
Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, nucleophiles, and electrophiles.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Creating analogs with modified properties for further study.
Catalysis: Using the compound as a catalyst or catalyst precursor in various reactions.
Biology
Biological Activity: Investigating the compound’s effects on biological systems, such as enzyme inhibition or receptor binding.
Drug Development: Exploring potential therapeutic applications, including anti-cancer or anti-inflammatory properties.
Medicine
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.
Toxicology: Assessing the compound’s safety and potential side effects.
Industry
Material Science: Utilizing the compound in the development of new materials with specific properties.
Agriculture: Exploring applications as pesticides or growth regulators.
Mechanism of Action
The mechanism by which the compound exerts its effects typically involves interaction with specific molecular targets, such as:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity
Structural comparisons rely on molecular fingerprints (e.g., Extended Connectivity Fingerprints, ECFPs) and Tanimoto similarity coefficients . Key structural features of the target compound and analogs are summarized below:
However, shared functional groups (e.g., acetyloxy, nitrooxane) may confer reactivity similarities to nitrated polyethers .
Pharmacological Properties
For example:
- Docking Success : The target’s nitrooxane group may hinder docking compared to simpler acetylated analogs .
- Target Prediction : Ligand-based approaches (e.g., MOST ) prioritize molecules with >70% fingerprint similarity for accurate target inference. The target’s complexity reduces its predictability.
- Bioactivity Clusters: Phenotypic profiling clusters may group it with polycyclic antibiotics (e.g., macrolides) due to shared macrocyclic motifs .
Reactivity vs. Structural Similarity
While structural similarity guides initial comparisons, reactivity networks better predict functional behavior . For instance:
- The formyl and hydroxy groups may participate in Schiff base formation, akin to triterpenoid glycosides .
- Nitrooxane’s electron-withdrawing effects could mimic sulfonic acid moieties in polycyclic ethers .
Data Tables
Table 1: Functional Group Comparison
| Functional Group | Target Compound | Oleanene Triterpenoid | 5-Substituted Heterocycle |
|---|---|---|---|
| Formyl | Yes | No | No |
| Methoxycarbonylamino | Yes | No | Yes (ethoxycarbonyl) |
| Acetyloxy | Yes | Yes (angeloyl) | No |
| Nitrooxane | Yes | No | No |
Table 2: Hypothetical Pharmacological Data
| Compound | IC50 (nM) | Target | Assay Type |
|---|---|---|---|
| Target compound | 120 ± 15 | Cytochrome P450 | Enzymatic inhibition |
| Oleanene triterpenoid | 8 ± 2 | STAT3 | Cell-based |
| Polycyclic ether | 450 ± 90 | Kinase X | Docking simulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
